REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.ClC1C=CC([CH2:19][S:20]([CH2:23][C:24]2[CH:29]=CC(Cl)=CC=2)(=[O:22])=[O:21])=CC=1.[C:31](=O)([O-])[O-].[K+].[K+].CN(C)[C:39](=[O:41])[CH3:40]>O>[CH3:19][S:20]([C:23]1[CH:24]=[CH:29][C:39]([O:41][C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=2)=[CH:40][CH:31]=1)(=[O:21])=[O:22] |f:2.3.4|
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
p-chlorophenyl methylsulfone
|
Quantity
|
38.12 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CS(=O)(=O)CC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated under Argon overnight at 150°-155° C with vigorous stirring
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with two 200 ml portions of benzene
|
Type
|
CUSTOM
|
Details
|
Acidification of the aqueous layer affords an amber oil which
|
Type
|
CUSTOM
|
Details
|
Recrystallization from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |